molecular formula C16H19N3O3 B13480200 2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one

2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one

Cat. No.: B13480200
M. Wt: 301.34 g/mol
InChI Key: QGMACHOGROTLPX-UHFFFAOYSA-N
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Description

2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one is a complex organic compound with a molecular formula of C16H19N3O2S. This compound is known for its unique structure, which includes a benzoxazole ring fused with a piperazine moiety and a cyclopropane group. It is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one typically involves multiple steps. One common synthetic route includes the reaction of 2-aminobenzoxazole with 4-cyclopropanecarbonylpiperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one stands out due to its unique structure and chemical properties. Similar compounds include:

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

2-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzoxazol-3-one

InChI

InChI=1S/C16H19N3O3/c20-15(12-5-6-12)18-9-7-17(8-10-18)11-19-16(21)13-3-1-2-4-14(13)22-19/h1-4,12H,5-11H2

InChI Key

QGMACHOGROTLPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CN3C(=O)C4=CC=CC=C4O3

Origin of Product

United States

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